molecular formula C13H21NO3 B2468443 Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate CAS No. 2253641-24-4

Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate

Cat. No.: B2468443
CAS No.: 2253641-24-4
M. Wt: 239.315
InChI Key: MDUILHPZPGTSMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate can be compared to similar compounds such as:

    Tert-butyl 3-formylpyrrolidine-1-carboxylate: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.

    Tert-butyl 2-formylpyrrolidine-1-carboxylate:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUILHPZPGTSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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